molecular formula C15H13N3O3 B5637971 4-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

4-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B5637971
M. Wt: 283.28 g/mol
InChI Key: QQDKISVIMWFMOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is a heterocyclic compound that features a pyridine ring substituted with a 1,2,4-oxadiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyridine and oxadiazole rings in its structure imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine typically involves the following steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of an amidoxime with a nitrile under acidic conditions.

    Attachment of the 2-methoxyphenoxy group: This step involves the reaction of a suitable phenol derivative with a halomethyl oxadiazole intermediate.

    Coupling with pyridine: The final step involves the coupling of the oxadiazole intermediate with a pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

4-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions will depend on the specific reaction conditions and the nature of the substituents on the compound. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may yield reduced forms of the compound with modified functional groups .

Scientific Research Applications

4-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to the presence of both the pyridine and oxadiazole rings in its structure. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo a wide range of chemical reactions and its potential for use in medicinal chemistry, materials science, and biological research further highlight its uniqueness .

Properties

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-19-12-4-2-3-5-13(12)20-10-14-17-15(18-21-14)11-6-8-16-9-7-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQDKISVIMWFMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.